Ethyl phenyl sulfone
Description
Significance of the Sulfone Functional Group in Chemical Research
The sulfone functional group (R-S(=O)₂-R') is a cornerstone in various domains of chemical science due to its unique electronic and structural characteristics. tcichemicals.com Termed "chemical chameleons," sulfones are prized for their versatility as synthetic intermediates. tcichemicals.com The strong electron-withdrawing nature of the sulfonyl group can activate adjacent protons, facilitating anion formation, and can function as a competent leaving group in elimination reactions, such as the well-known Ramberg–Bäcklund reaction. tcichemicals.comacs.org
This reactivity makes sulfones invaluable in organic synthesis for constructing complex molecular architectures. chemimpex.com Furthermore, the sulfone moiety is a key structural feature in numerous biologically active compounds. tcichemicals.com Its ability to act as a rigid structural anchor and a strong hydrogen bond acceptor allows for potent interactions with biological targets like enzymes and receptors. tcichemicals.com This has led to the incorporation of the sulfone group in a wide array of pharmaceuticals and agrochemicals. guidechem.comtcichemicals.com In materials science, the inclusion of sulfone groups into polymer backbones imparts desirable properties such as high thermal stability, chemical resistance, and enhanced mechanical strength. chemimpex.comresearchgate.net
Historical Perspective of Ethyl Phenyl Sulfone in Organic Synthesis
The study of sulfones dates back to the 19th century, with the development of initial synthetic methods. tcichemicals.com The classical approaches to sulfone synthesis, which laid the groundwork for preparing compounds like this compound, include the oxidation of corresponding thioethers (sulfides), Friedel-Crafts-type sulfonylation of aromatic rings, and the alkylation of sulfinate salts. tcichemicals.comacs.orgjchemrev.com
Current Research Trends and Future Directions for this compound
Modern research continues to leverage the unique properties of this compound and related structures in diverse scientific fields. Its stability and compatibility with numerous reaction conditions make it an ideal intermediate for both laboratory and industrial applications. chemimpex.com
In pharmaceutical development , this compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the pursuit of new anti-inflammatory and analgesic medications. chemimpex.com The broader class of sulfone-containing compounds is under constant investigation for a range of therapeutic activities, including anticancer and antimicrobial applications. tcichemicals.com
In materials science , the compound is utilized as a modifier in polymer formulations to enhance thermal stability and chemical resistance, which is critical for producing high-performance materials. chemimpex.com It also finds application in the development of specialty coatings and adhesives, where it contributes to improved durability and adhesion. chemimpex.com The exploration of related sulfones, such as ethylisopropyl sulfone, as stable, high-boiling point solvents for electrolytes in dye-sensitized solar cells points to potential future applications for this compound in advanced energy materials.
A significant trend in contemporary organic synthesis is the development of novel cross-coupling reactions. The use of sulfones as modular partners in radical cross-coupling reactions to build C(sp³)-rich molecular scaffolds is a burgeoning area of research. This strategy provides a powerful method for creating complex, three-dimensional molecules relevant to medicinal chemistry. While much of this work has focused on other sulfone derivatives, the underlying principles suggest a potential future role for this compound in these advanced synthetic methodologies. Furthermore, its use in proteomics research and as a standard in analytical methods for quantifying sulfonyl compounds highlights its ongoing relevance in biochemical and analytical chemistry. chemimpex.comscbt.com
Structure
3D Structure
Properties
IUPAC Name |
ethylsulfonylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C8H10O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQUDDWATQWCPP-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870664 | |
| Record name | (Ethanesulfonyl)benzene | |
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Molecular Weight |
170.23 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | (Ethylsulphonyl)benzene | |
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CAS No. |
599-70-2, 72428-03-6 | |
| Record name | (Ethylsulfonyl)benzene | |
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| Record name | (Ethylsulphonyl)benzene | |
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| Record name | Benzene, methyl(methylsulfonyl)- | |
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| Record name | (Ethanesulfonyl)benzene | |
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| Record name | (ethylsulphonyl)benzene | |
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Synthetic Methodologies for Ethyl Phenyl Sulfone and Its Derivatives
Classical Synthesis Routes and Their Academic Implications
The foundational methods for synthesizing sulfones have been well-established for decades and continue to be fundamental in organic chemistry. thieme-connect.com These classical routes, including the oxidation of sulfides, alkylation of sulfinate salts, Friedel-Crafts type sulfonylation, and addition reactions, provide a robust framework for understanding the chemistry of sulfone formation. thieme-connect.com
Oxidation of Sulfides to Sulfones
The oxidation of sulfides represents one of the most direct and widely employed methods for the synthesis of sulfones. thieme-connect.comjchemrev.com This approach involves the conversion of the sulfide (B99878) precursor, in this case, ethyl phenyl sulfide, to the corresponding sulfone through the action of an oxidizing agent.
A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common choice. rsc.orgorientjchem.orgnih.gov The reaction is often catalyzed to enhance selectivity and efficiency. For instance, studies have shown the use of phosphotungstic acid as a catalyst for the oxidation of sulfides, which provides additional acid sites to facilitate the reaction. rsc.org In the context of ethyl phenyl sulfide, its oxidation to ethyl phenyl sulfone has been observed using this catalytic system. rsc.org Furthermore, biocatalytic approaches have been explored, where microorganisms such as Aspergillus ochraceus and Penicillium funiculosum have been shown to catalyze the oxidation of ethyl phenyl sulfide to its corresponding sulfone. orientjchem.org
The reaction generally proceeds in a stepwise manner, with the initial oxidation of the sulfide to a sulfoxide (B87167) intermediate, followed by further oxidation to the sulfone. Careful control of reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, is crucial to favor the formation of the sulfone over the sulfoxide. nih.gov
Table 1: Selected Reagents for the Oxidation of Ethyl Phenyl Sulfide
| Oxidizing System | Catalyst/Medium | Outcome |
| Hydrogen Peroxide | Phosphotungstic Acid | Formation of this compound. rsc.org |
| Hydrogen Peroxide | Aspergillus ochraceus / Penicillium funiculosum | Biocatalytic oxidation to this compound. orientjchem.org |
| Hydrogen Peroxide | Selenium (IV) oxide | In situ generation of peroxyselenic (IV) acid for oxidation. nih.gov |
Alkylation/Arylation of Sulfinate Salts
The reaction of sulfinate salts with alkylating or arylating agents is another cornerstone of sulfone synthesis. thieme-connect.com This method relies on the nucleophilic character of the sulfinate anion, which attacks an electrophilic carbon center to form the C-S bond of the sulfone. For the synthesis of this compound, this would involve the reaction of a benzenesulfinate (B1229208) salt with an ethylating agent.
Sodium benzenesulfinate is a commonly used sulfinate salt. prepchem.comprepchem.com The choice of the ethylating agent can vary, with ethyl halides being typical electrophiles. thieme-connect.com The reaction is often carried out in a suitable solvent, and the conditions can be optimized to achieve high yields. For example, the synthesis of (2-cyclopentylidene-ethyl)-phenyl sulfone, a derivative, was achieved by reacting sodium phenyl sulfinate with 1-bromo-2-cyclopentylidene-ethane in methanol. prepchem.com This highlights the general applicability of this method for creating a variety of sulfones by pairing different sulfinate salts and alkylating agents.
Microwave-assisted synthesis has also been shown to be an effective technique for this reaction, promoting the nucleophilic substitution of alkyl halides with sulfinates in aqueous media, often with high efficiency and tolerance for various functional groups. organic-chemistry.org
Friedel-Crafts Type Sulfonylation of Arenes
The Friedel-Crafts sulfonylation is a classic electrophilic aromatic substitution reaction used to form aryl sulfones. thieme-connect.comjchemrev.com This method typically involves the reaction of an aromatic compound, such as benzene (B151609), with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst. scispace.com To synthesize this compound via this route, benzene would be reacted with an ethanesulfonylating agent.
While Friedel-Crafts reactions with aryl sulfonyl chlorides are known to give good yields of diaryl sulfones, the corresponding reactions with alkyl sulfonyl chlorides have historically been reported to result in lower yields. google.com However, the use of alkyl sulfonyl fluorides in the presence of strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) has been shown to be a more effective approach for preparing aryl alkyl sulfones. google.com The reaction of benzene with ethanesulfonyl chloride or a related derivative, catalyzed by a Lewis acid, would lead to the formation of this compound. researchgate.net
The development of heterogeneous catalysts, such as metal-exchanged montmorillonites and zeolites, has offered more environmentally friendly alternatives to traditional Lewis acids, allowing for easier catalyst recovery and reduced waste. scispace.comresearchgate.net
Addition Reactions to Alkenes and Alkynes
The addition of sulfonyl groups across double or triple bonds provides another synthetic pathway to sulfones. thieme-connect.com This can be achieved through various mechanisms, including radical additions or Michael-type conjugate additions. orgsyn.org For the synthesis of this compound, this could conceptually involve the addition of a benzenesulfonyl species to ethylene.
One approach is the radical addition of a sulfonyl halide to an alkene, followed by an elimination reaction to potentially form a vinyl sulfone, which could then be reduced. tandfonline.com A more direct route involves the conjugate addition of a nucleophile to a vinyl sulfone. Phenyl vinyl sulfone, for instance, is an excellent Michael acceptor, readily reacting with various nucleophiles. orgsyn.org While this is more directly applicable to the synthesis of derivatives of this compound, it illustrates the principle of forming the sulfone structure through addition chemistry. The anti-Markovnikov hydrosulfonylation of unactivated alkenes with sodium sulfinates, mediated by photoredox catalysis, represents a modern advancement in this area. organic-chemistry.org
Modern and Advanced Synthetic Approaches
In recent years, significant progress has been made in developing more sophisticated and efficient methods for sulfone synthesis, largely driven by the advent of metal-catalyzed cross-coupling reactions.
Metal-Catalyzed Coupling Reactions for Sulfone Synthesis
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-sulfur bonds, offering mild, efficient, and highly functional group-tolerant routes to sulfones. researchgate.netmdpi.com These methods often involve the coupling of sulfinate salts with aryl or alkyl halides, or their equivalents.
Palladium and copper catalysts are frequently employed in these transformations. mdpi.comorganic-chemistry.org For example, palladium-catalyzed coupling reactions of sulfinic acid salts with aryl halides or triflates have been shown to be highly effective for the synthesis of unsymmetrical diaryl sulfones and aryl vinyl sulfones. organic-chemistry.org The use of specific ligands, such as Xantphos, can be crucial for the success of these reactions. organic-chemistry.org
Copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts provides another mild and efficient route to alkylaryl and diaryl sulfones. organic-chemistry.org More recently, nickel catalysis has gained prominence. A dual catalytic system using nickel and an organoboron photocatalyst under visible light has been developed for the coupling of aryl bromides with sodium sulfinates, offering a more sustainable approach to sulfone synthesis. mdpi.com These modern methods provide powerful tools for the construction of complex sulfone-containing molecules with high precision and efficiency.
Table 2: Modern Metal-Catalyzed Syntheses of Sulfones
| Catalytic System | Reactants | Key Features |
| Palladium/Xantphos | Aryl Halide/Triflate + Sulfinate Salt | Effective for unsymmetrical diaryl and aryl vinyl sulfones. organic-chemistry.org |
| Copper/Ionic Liquid | Arylboronic Acid + Sulfinate Salt | Mild conditions, catalyst recycling possible. organic-chemistry.org |
| Nickel/Organoboron Photocatalyst | Aryl Bromide + Sodium Sulfinate | Visible light-mediated, sustainable approach. mdpi.com |
C–H Functionalization Strategies for Sulfone Synthesis
Direct C–H functionalization has emerged as a powerful and efficient alternative to traditional cross-coupling methods for synthesizing sulfones, as it avoids the need for pre-functionalized starting materials. researchgate.net This strategy involves the direct transformation of a C-H bond into a C-S bond. thieme-connect.de
Significant progress has been made in both metal-catalyzed and metal-free direct sulfonylation of C(sp²)–H and C(sp³)–H bonds. researchgate.net For instance, regioselective sulfonylation of heterocyclic compounds can be achieved through the activation of C–H bonds using metal-based catalysts. jchemrev.com Ruthenium complexes have been successfully used to activate the meta C-H bond in 2-phenylpyridine (B120327) for selective sulfonylation with aryl sulfonyl chlorides. jchemrev.com Similarly, rhodium(III) catalysts can facilitate the ortho-selective alkenylation of phenyl sulfones with alkynes, directed by the sulfonyl group itself. thieme-connect.de These methods simplify the synthesis of complex organic molecules by allowing for the introduction of functional groups with high chemical efficiency. thieme-connect.de
Sulfur Dioxide-Based Three-Component Approaches
Three-component reactions involving sulfur dioxide (SO₂) or its surrogates offer a convergent and highly efficient route to a wide array of sulfones. nih.gov A notable SO₂ surrogate is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), a bench-stable solid that is easier and safer to handle than gaseous SO₂. nih.govacs.org
In a typical palladium-catalyzed three-component synthesis, an organometallic species (like an aryl lithium or Grignard reagent) reacts with DABSO to form a metal sulfinate salt in situ. nih.govcapes.gov.br This intermediate is then coupled with an aryl, heteroaryl, or alkenyl (pseudo)halide to yield the desired sulfone. nih.gov This approach allows for the straightforward and convergent synthesis of diverse symmetrical and unsymmetrical sulfones from readily available coupling partners. thieme-connect.comnih.gov
Furthermore, innovative methods are being developed that bypass the need for metal catalysts. One such strategy reports the three-component synthesis of sulfonylated coumarins from diaryliodonium salts, arylpropynoates, and sulfur dioxide, driven solely by visible light at room temperature. rsc.org
One-Pot Synthesis Techniques
One-pot syntheses are highly valued for their efficiency, as they reduce the number of intermediate purification steps, saving time and resources. Several one-pot techniques have been developed for the synthesis of sulfone derivatives.
A notable one-pot method allows for the synthesis of α-methyl vinyl sulfones starting directly from this compound. tandfonline.com This process begins with the treatment of this compound with two equivalents of n-butyllithium to form a 1,1-dilithiosulfone dianion. tandfonline.com This dianion is then reacted with diethyl chlorophosphate to generate a sulfonyl phosphonate (B1237965) intermediate in situ. tandfonline.com Without isolation, this intermediate is subjected to a Horner-Emmons olefination reaction upon the addition of an aldehyde, yielding the target α-methyl vinyl sulfone in good yields. tandfonline.com
This technique avoids the multi-step preparation of starting materials that limited earlier methods for producing vinyl sulfones. tandfonline.com
Table 1: One-Pot Synthesis of α-Methyl Vinyl Sulfones from this compound
| Entry | Aldehyde (RCHO) | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde (B42025) | α-(Phenylsulfonyl)styrene | 84 |
| 2 | p-Chlorobenzaldehyde | 1-(p-Chlorophenyl)-1-(phenylsulfonyl)propene | 86 |
| 3 | p-Methoxybenzaldehyde | 1-(p-Methoxyphenyl)-1-(phenylsulfonyl)propene | 81 |
| 4 | p-Nitrobenzaldehyde | 1-(p-Nitrophenyl)-1-(phenylsulfonyl)propene | 70 |
| 5 | 2-Naphthaldehyde | 1-(2-Naphthyl)-1-(phenylsulfonyl)propene | 83 |
| 6 | Cinnamaldehyde | 1,4-Diphenyl-3-(phenylsulfonyl)-1,3-butadiene | 75 |
| 7 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-(phenylsulfonyl)propene | 72 |
Data sourced from Lee et al. (2000). tandfonline.com
The Horner-Wadsworth-Emmons (HWE) reaction is a reliable, simple, and highly stereoselective method for creating double bonds, making it an excellent tool for synthesizing vinyl sulfones. tandfonline.comrsc.org The reaction involves the olefination of carbonyl compounds, such as aldehydes, with α-sulfonyl phosphonates. tandfonline.com As described in the section above, this reaction is the final step in the one-pot conversion of this compound to α-methyl vinyl sulfones. tandfonline.com
The HWE reaction's utility extends to the synthesis of various functionalized vinyl sulfones. acs.orgresearchgate.net For example, an operationally simple protocol has been developed for synthesizing enantioenriched γ-hydroxy vinyl sulfones by combining a proline-based aldehyde aminooxylation with a subsequent HWE olefination. acs.orgnih.gov The versatility of the HWE reaction allows for the installation of vinyl sulfone groups into complex molecules, including proteins for bioconjugation purposes. chemrxiv.org The reaction conditions are typically mild, and the stereoselectivity, often favoring the E-isomer, is a significant advantage. rsc.orgresearchgate.net
Electrochemical Synthesis Methods
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents. researchgate.net Several electrochemical methods for synthesizing sulfones have been reported.
One approach involves the electrochemical sulfonylation of styrenes with sodium arylsulfinates. organic-chemistry.org Using a simple undivided cell with graphite (B72142) electrodes, this method can produce a variety of vinyl sulfones in high yields at room temperature. organic-chemistry.org A catalytic amount of potassium iodide (KI) can be used as a redox mediator in some procedures. organic-chemistry.org Another electrochemical protocol allows for the synthesis of β-sulfonyl esters from aryl sulfinates and β-keto ester compounds, using ammonium (B1175870) iodide as the electrolyte. jchemrev.com These methods represent environmentally friendly and highly efficient routes for C-S bond formation. researchgate.net
Stereoselective Synthesis of Enantiomers and Diastereomers
The synthesis of chiral sulfones in an enantiomerically pure or enriched form is of great interest, particularly for applications in medicinal chemistry and asymmetric catalysis. acs.org Stereoselectivity can be achieved through various strategies, including the use of chiral substrates, auxiliaries, or catalysts.
One highly effective method involves the nucleophilic addition of a sulfone-stabilized carbanion to a chiral N-tert-butylsulfinyl imine. researchgate.netcas.cn For example, the reaction of the lithium carbanion of mthis compound with N-tert-butylsulfinyl ketimines proceeds with high diastereoselectivity to produce γ,δ-unsaturated β-amino sulfones. researchgate.net Similarly, the addition of difluoromthis compound or monofluoromthis compound to chiral α-amino N-tert-butanesulfinimines yields fluorinated products with excellent diastereoselectivity (dr up to >99:1). cas.cn The chiral sulfinyl group effectively directs the incoming nucleophile to one face of the imine bond. cas.cn
Stereoselectivity can also be introduced via reactions on chiral substrates. For instance, enantiomerically pure cis- and trans-2-substituted cyclopropanols have been synthesized from allylic sulfones derived from (R)-glyceraldehyde. researchgate.net Additionally, sequences involving the Horner-Wadsworth-Emmons reaction have been developed to produce enantioenriched γ-functionalized vinyl sulfones. acs.orgnih.gov These methods rely on the transfer or induction of chirality at key steps in the synthetic sequence to control the final product's three-dimensional structure.
Synthesis of Key Intermediates Utilizing this compound
This compound serves as a versatile precursor in organic synthesis for the generation of various valuable intermediates. Its activated α-protons and the stability of the sulfone group allow for a range of chemical transformations, leading to the formation of complex and functionally diverse molecules. This section details the synthetic methodologies for producing key intermediates such as α-methyl vinyl sulfones, vinyl sulfone building blocks, ethynyl (B1212043) phenyl sulfone, and amino-substituted vinyl sulfones, all originating from transformations involving this compound or its immediate derivatives.
Preparation of α-Methyl Vinyl Sulfones
A direct and efficient one-pot synthesis of α-methyl vinyl sulfones has been developed utilizing this compound as the starting material. This methodology circumvents multistep sequences that were previously common. The process involves a Horner-Emmons type olefination reaction.
The synthesis begins with the formation of the 1,1-dilithiosulfone dianion of this compound. This is achieved by treating this compound with two equivalents of n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at 0 °C. This dianion is a potent nucleophile. The subsequent addition of diethyl chlorophosphate to the dianion generates a phosphorylated anion intermediate. This intermediate is not isolated but is directly reacted in the same pot with various aldehydes. The reaction with aldehydes proceeds to afford the desired α-methyl vinyl sulfones in good yields. orgsyn.orgsigmaaldrich.com For instance, the reaction with benzaldehyde using this one-pot Horner-Emmons protocol results in an 84% yield of the corresponding α-methyl vinyl sulfone. orgsyn.org
Formation of the dianion from this compound using n-BuLi.
In-situ generation of the α-sulfonyl phosphonate anion by reaction with diethyl chlorophosphate.
Horner-Emmons olefination by adding an aldehyde to the reaction mixture.
Table 1: Synthesis of α-Methyl Vinyl Sulfones from this compound via One-Pot Horner-Emmons Reaction orgsyn.org
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Methyl-2-phenylvinyl phenyl sulfone | 84 |
| 2 | p-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1-methylvinyl phenyl sulfone | 82 |
| 3 | p-Anisaldehyde | 2-(4-Methoxyphenyl)-1-methylvinyl phenyl sulfone | 85 |
| 4 | Cinnamaldehyde | 1-Methyl-4-phenyl-1,3-butadienyl phenyl sulfone | 78 |
| 5 | n-Hexanal | 1-Methyl-2-pentylvinyl phenyl sulfone | 75 |
Synthesis of Vinyl Sulfone Building Blocks
Phenyl vinyl sulfone is a crucial building block in organic chemistry, widely used as a Michael acceptor and a dienophile in Diels-Alder reactions. cas.cn An improved and environmentally friendly process for its synthesis has been developed starting from 2-chlorothis compound, a halogenated derivative of this compound. researchgate.net
This method involves the dehydrochlorination of 2-chlorothis compound. The reaction is carried out by dissolving the starting material in a nonprotonic solvent and treating it with diisopropylamine (B44863). This process effectively controls the polymerization of the final product, which can be a significant side reaction in other methods. The use of diisopropylamine and a nonprotonic solvent system leads to a high-quality product and simplifies the workup procedure, avoiding complex purification steps like distillation or crystallization. researchgate.net
Key parameters of this synthetic method include the choice of solvent and the reaction temperature. A range of aprotic solvents can be used, with ethyl acetate (B1210297) being preferred. The reaction temperature is typically maintained between -10 °C and 25 °C to ensure optimal reaction control and yield. researchgate.net
Table 2: Reaction Conditions for the Synthesis of Phenyl Vinyl Sulfone researchgate.net
| Parameter | Condition | Preferred Condition |
| Starting Material | 2-Chlorothis compound | - |
| Reagent | Diisopropylamine | 1 to 1.5 equivalents |
| Solvent | DMF, THF, Dioxane, Ethyl Acetate, Toluene, Ether | Ethyl Acetate |
| Temperature | -30 °C to 70 °C | -10 °C to 25 °C |
Synthesis of Amino-Substituted Vinyl Sulfones
Amino-substituted vinyl sulfones are significant as they form the core of many biologically active compounds, including cysteine protease inhibitors. nih.gov The synthesis of enantiomerically enriched γ-amino-substituted vinyl sulfones can be achieved through a multi-step sequence that relies on a key Horner-Wadsworth-Emmons (HWE) olefination reaction.
The HWE reaction requires a phosphonate reagent, specifically diethyl [(phenylsulfonyl)methyl]phosphonate. The necessary phosphonate anion for this reaction can be generated from this compound, thus linking this synthesis back to the parent compound. As described in section 2.3.1, the dianion of this compound reacts with diethyl chlorophosphate to produce the required α-sulfonyl phosphonate anion in situ. orgsyn.org
A reported asymmetric synthesis of γ-amino vinyl sulfones starts with an aldehyde, such as 4-phenylbutanal. nih.gov The synthetic sequence is as follows:
Enantioselective α-amination: The starting aldehyde undergoes an azo-based α-amination reaction with di-tert-butyl azodicarboxylate (DBAD) in the presence of a proline catalyst (either L- or D-proline to control stereochemistry).
Horner-Wadsworth-Emmons Reaction: The aminated intermediate is then reacted in the same pot with diethyl [(phenylsulfonyl)methyl]phosphonate (generated from its corresponding anion) to form the N,N'-diprotected trans-(phenylsulfonyl)vinyl hydrazine (B178648) product.
Deprotection and Reduction: The resulting γ-hydrazino vinyl sulfone is converted into the corresponding γ-amino-substituted vinyl sulfone. This involves a sequence of Boc deprotection, zinc reduction of the hydrazine moiety, and subsequent N-functionalization. nih.gov
This strategy provides access to both enantiomers of complex amino vinyl sulfones, such as the precursors to the cysteine protease inhibitor K777. nih.gov A similar approach using trityl-protected α-amino aldehydes has also been employed to synthesize γ-phenyl-γ-amino vinyl sulfones.
Reaction Mechanisms and Reactivity Studies of Ethyl Phenyl Sulfone
Mechanistic Investigations of Nucleophilic Substitution Reactions
The reactivity of ethyl phenyl sulfone is significantly influenced by the strong electron-withdrawing nature of the phenylsulfonyl group, which acidifies the α-protons and makes the molecule susceptible to carbanion formation. This property is central to its participation in nucleophilic substitution reactions.
Vicarious Nucleophilic Substitution (VNS) of Hydrogen
This compound can serve as a precursor for carbanions that participate in the Vicarious Nucleophilic Substitution (VNS) of hydrogen in electron-deficient aromatic systems, such as nitroarenes. organic-chemistry.orgresearchgate.net The VNS reaction is a powerful method for C-H functionalization, allowing for the formal substitution of a hydrogen atom with a nucleophile. organic-chemistry.org The general mechanism involves the deprotonation of the α-carbon of the sulfone by a strong base, followed by the addition of the resulting carbanion to the aromatic ring to form a σ-adduct, also known as a Meisenheimer-type adduct. organic-chemistry.orgresearchgate.net Subsequent elimination of a leaving group from the α-carbon restores aromaticity and yields the substituted product. organic-chemistry.org
In reactions involving this compound and its derivatives, such as α-chlorothis compound, with nitroarenes, the intermediate carbanion attacks the electron-deficient ring, typically at a position ortho or para to the nitro group. nih.govacs.org This addition is followed by a base-induced β-elimination step. researchgate.net DFT calculations and experimental studies on the reaction of nitropyridines with sulfonyl-stabilized carbanions have shown that the process involves the formation of a Meisenheimer-type adduct, which then undergoes this elimination to afford the C-H alkylated product. researchgate.net
Role of Benzenesulfinate (B1229208) as a Leaving Group
A key mechanistic feature that distinguishes the VNS reactivity of this compound from archetypal precursors like chloromthis compound is the nature of the leaving group. researchgate.netresearchgate.net In the case of this compound, the phenylsulfonyl group (PhSO₂) itself is part of the leaving group, benzenesulfinic acid (PhSO₂H), which is eliminated from the σ-adduct. researchgate.net
Mechanistic studies have revealed significant differences between reactions using traditional VNS precursors (e.g., PhSO₂CH₂Cl) and those using alkyl phenyl sulfones. researchgate.netresearchgate.net For this compound, the β-elimination step involves the departure of the benzenesulfinate anion. This process can be sterically hindered, which raises the energy barrier for the elimination and can lead to the formation of byproducts. researchgate.net The reaction between 3-nitropyridine (B142982) and the carbanion of this compound illustrates this pathway, where the final step is the elimination of benzenesulfinic acid. researchgate.net This contrasts with the elimination of hydrogen chloride (HCl) from the adducts of α-chloro sulfones, which is typically more facile. organic-chemistry.orgresearchgate.net The ability of the benzenesulfinate moiety to function as a leaving group is a critical aspect of the reactivity of alkyl phenyl sulfones in these C-H functionalization reactions. researchgate.netrsc.org
Table 1: Comparison of Leaving Groups in VNS Reactions
| Precursor | Attacking Carbanion | Leaving Group from σ-Adduct | Reference |
|---|---|---|---|
| Chloromthis compound | ⁻CH(Cl)SO₂Ph | HCl | organic-chemistry.org |
| This compound | ⁻CH(CH₃)SO₂Ph | PhSO₂H | researchgate.net |
Radical Addition and Elimination Reactions
The sulfone functional group can also participate in and influence radical reactions. These processes often involve the formation of sulfonyl radicals or the addition of other radical species to related unsaturated sulfones.
Reductive Addition to Phenyl Vinyl Sulfone
Phenyl vinyl sulfone, an isomer of this compound, is an excellent acceptor for alkyl radicals in reductive addition reactions. oup.com In a typical process, an alkyl radical (R•), generated from a precursor like a carboxylic acid via a trivalent iodine compound, adds to the electron-deficient double bond of phenyl vinyl sulfone. oup.com This addition forms a new radical intermediate. In the presence of a suitable hydrogen atom donor (e.g., 1,4-cyclohexadiene, 1,3-dioxolane), this intermediate is quenched to yield the final reductive addition product. oup.com The reaction provides an effective method for the formation of carbon-carbon bonds. oup.com
Table 2: Reductive Addition of Alkyl Radicals to Phenyl Vinyl Sulfone
| Alkyl Radical Source (Carboxylic Acid) | Hydrogen Donor | Product Yield | Reference |
|---|---|---|---|
| Adamantanecarboxylic acid | 1,4-Cyclohexadiene | 80% | oup.com |
| Cyclohexanecarboxylic acid | 1,4-Cyclohexadiene | 78% | oup.com |
| Pivalic acid | 1,4-Cyclohexadiene | 65% | oup.com |
| Tetrahydrofuran-2-carboxylic acid | 1,4-Cyclohexadiene | 72% | oup.com |
Visible-Light Induced Radical Processes
Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. sioc-journal.cnrsc.orgacs.org Sulfonyl compounds are active participants in these transformations. For instance, sulfonyl chlorides can be converted into sulfonyl radicals (RSO₂•) under visible light irradiation, often with a photocatalyst like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆. acs.org These sulfonyl radicals can then undergo addition-elimination reactions with substrates like allyl bromides to form allylic sulfones. acs.org
Another strategy involves using fluorinated sulfones as radical precursors for the fluoroalkylation of aryl alkenes. sioc-journal.cn In these reactions, a photocatalyst such as fac-Ir(ppy)₃ facilitates the cleavage of the Rf-SO₂Ar bond to generate a fluoroalkyl radical, which then adds to the alkene. sioc-journal.cn Similarly, the decarboxylative sulfonylation of cinnamic acids to produce vinyl sulfones has been achieved using sulfonylazides or β-keto sulfones as sulfonyl radical sources under visible-light conditions with an organic dye photocatalyst like Eosin Y or Rhodamine B. acs.org These methods highlight the versatility of the sulfone moiety in radical chemistry initiated by visible light. rsc.orgcam.ac.ukresearchgate.net
Sulfinyl Radical Chemistry
Distinct from sulfonyl radicals (RSO₂•), sulfinyl radicals (RSO•) represent another class of sulfur-centered radicals whose synthetic applications have been explored more recently. researchgate.net Sulfinyl sulfones (RSO-SO₂R') have been identified as effective precursors for sulfinyl radicals. researchgate.netoregonstate.edu Mechanistic studies suggest that these reactions can proceed through the sequential addition of both sulfonyl and sulfinyl radicals. researchgate.net This dual radical process allows for the one-step synthesis of complex disulfurized molecules from unsaturated hydrocarbons like alkynes and alkenes. researchgate.net The generation of the sulfinyl radical from the sulfinyl sulfone precursor opens up unique pathways for constructing molecules containing the sulfoxide (B87167) functional group. researchgate.net
Oxidation and Reduction Pathways
The oxidation of sulfides to sulfones is a fundamental transformation in organic chemistry. Understanding the pathways of these reactions is crucial for controlling product selectivity.
The photooxidation of sulfides, such as ethyl phenyl sulfide (B99878), can lead to the formation of the corresponding sulfone, this compound. This process often involves singlet oxygen (¹O₂) as a key reactive species. The initial reaction between the sulfide and singlet oxygen generates a reactive peroxide-like intermediate known as a persulfoxide (R₂S⁺OO⁻). tandfonline.com
This persulfoxide is a pivotal intermediate that can follow several reaction pathways. One pathway involves the reaction with a second molecule of the sulfide, which results in the formation of two equivalents of the corresponding sulfoxide. tandfonline.comrsc.org This is often the major pathway, especially in protic solvents where the persulfoxide is stabilized by hydrogen bonding. unina.it
However, under certain conditions, the persulfoxide can rearrange to form the sulfone. unina.it This pathway is sometimes favored at low temperatures and low concentrations. unina.it The mechanism of this rearrangement has been a subject of detailed study.
Research has provided strong evidence for the involvement of an S-hydroperoxysulfonium ylide intermediate in the formation of sulfones from the reaction of sulfides with singlet oxygen in aprotic solvents. acs.org This intermediate, RS⁺(OOH)CH₂⁻, is generated from the persulfoxide through an intramolecular proton abstraction. acs.org
Key findings that support the role of the S-hydroperoxysulfonium ylide include:
H-D Exchange Studies: When reactions are carried out with deuterated sulfides, such as thioanisole-d₃, H-D exchange is observed in the resulting sulfone, but not in the sulfoxide. acs.org This indicates the presence of an intermediate with an exchangeable proton.
Isotope Labeling: The use of D₂O as a solvent additive leads to the incorporation of deuterium (B1214612) into the sulfone product, confirming that the proton comes from adventitious water. acs.org
Kinetic Isotope Effects: Significant kinetic isotope effects (kH/kD = 2–4) are observed for the formation of the sulfone, suggesting that the rate-determining step is the intramolecular proton abstraction from the persulfoxide to form the ylide. acs.orgresearchgate.net
Theoretical Calculations: PM3 theoretical calculations have shown that the conversion of the S-hydroperoxysulfonium ylide to the sulfone is a facile process. acs.org
The formation of the S-hydroperoxysulfonium ylide is influenced by the accessibility and acidity of the α-hydrogen on the sulfide. unina.it This intermediate can then rearrange to form the sulfone. unina.ituliege.be In some cases, the ylide can also be trapped by other species present in the reaction mixture. unina.it
Addition Reactions to Unsaturated Systems (e.g., Alkenes, Alkynes)
The sulfonyl group in this compound is a strong electron-withdrawing group, which activates the adjacent α-protons, making them acidic. This property allows this compound to participate as a nucleophile in various addition reactions.
This compound can act as a Michael donor in Michael addition reactions. google.comwikipedia.org In this reaction, a carbanion is generated from the this compound by treatment with a base. This carbanion then adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). wikipedia.org
The general scheme for the Michael addition involving a sulfone is as follows:
Deprotonation: A base removes a proton from the α-carbon of the sulfone, creating a resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks the β-carbon of the Michael acceptor.
Protonation: The resulting enolate is protonated to give the final Michael adduct.
The reactivity of vinyl sulfones as Michael acceptors is well-established. orgsyn.orgacs.org Domino reactions that combine Michael additions with other transformations, such as palladium-catalyzed α-arylation, have been developed to synthesize complex molecules like 3-[2-(phenylsulfonyl)ethyl]indoles. conicet.gov.ar
| Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Product Type |
| This compound | α,β-Unsaturated Ketone | γ-Keto Sulfone |
| This compound | α,β-Unsaturated Ester | γ-Ester Sulfone |
| This compound | Acrylonitrile | γ-Cyano Sulfone |
Rearrangement Reactions and Isomerization Processes
Rearrangement and isomerization reactions of sulfones can provide access to a variety of structurally diverse molecules.
The sulfonyl group can influence the rearrangement of adjacent parts of a molecule. For instance, the Ramberg-Bäcklund reaction is a well-known rearrangement of α-halo sulfones to alkenes. researchgate.net While not a direct rearrangement of this compound itself, it highlights the reactivity imparted by the sulfonyl group.
Isomerization processes involving sulfones often relate to the migration of a double bond. For example, vinylic phenylsulfones containing a β-hydroxyl group can undergo a diastereoselective isomerization to the corresponding allylic isomer upon treatment with a base like DBU. chemrxiv.org The isomerization of allyl aryl sulfides to propenyl aryl sulfides is also a known base-catalyzed process. acs.org
In the context of this compound, isomerization could potentially involve the migration of a double bond within a larger molecule containing the ethyl phenyl sulfonyl moiety. For example, treatment of allylic 1,2- and 1,3-hydroxy phenyl sulfones with samarium(II) iodide can lead to desulfonylation with double bond migration. nih.gov
The synthesis of bis(4-hydroxyphenyl) sulfone from phenol (B47542) and sulfuric acid can involve the isomerization of the 2,4'-isomer to the desired 4,4'-isomer at elevated temperatures. google.com While this example does not directly involve this compound, it illustrates an important industrial isomerization process in sulfone chemistry.
Computational Chemistry and Theoretical Studies of Ethyl Phenyl Sulfone
Quantum Chemical Calculations (QCC)
Quantum chemical calculations (QCC) serve as a powerful tool for investigating the molecular properties and reactivity of ethyl phenyl sulfone and related compounds. These computational approaches allow for a detailed examination of molecular structures, conformational landscapes, and thermodynamic properties. researchgate.net A crucial first step in such studies is a thorough conformational analysis to identify all stable conformers, their respective energies, structural parameters, and relative populations. researchgate.net By combining QCC with statistical thermodynamics, it is possible to relate the calculated potential energy of a single molecule to macroscopic properties that can be measured experimentally, such as internal energy, entropy, and heat capacity. researchgate.net
For instance, detailed conformational analysis of the closely related ethyl methyl sulfone has been performed using various quantum chemical methods to reveal its stable conformers and their thermodynamic parameters in the gas phase. researchgate.net Such foundational studies provide insight into the structural characteristics that influence the thermodynamic properties of sulfone compounds. researchgate.net
Density Functional Theory (DFT) is a predominant quantum chemical method employed to study sulfone compounds, offering a balance between computational cost and accuracy. mdpi.commdpi.comconicet.gov.ar It has been widely applied to investigate reaction mechanisms, electronic properties, and spectroscopic data for molecules containing the sulfone moiety. conicet.gov.aracs.orgresearchgate.net DFT calculations can provide valuable insights into the formation of indole (B1671886) derivatives involving sulfones, where processes like aza-Michael additions and α-arylation are elucidated. conicet.gov.ar Furthermore, DFT has been used to model the copolymerization of vinyl sulfone monomers, revealing details about reaction pathways and catalyst performance. mdpi.com
DFT calculations are instrumental in elucidating reaction mechanisms by determining the energy barriers of elementary steps. A notable application involves the study of the Vicarious Nucleophilic Substitution (VNS) of hydrogen in nitroarenes, where alkyl phenyl sulfones, including this compound, serve as carbanion precursors. researchgate.net
Mechanistic studies have modeled the reaction between the carbanion of this compound and 3-nitropyridine (B142982). researchgate.net DFT calculations reveal the energetics of the adduct formation and the subsequent β-elimination of the benzenesulfinate (B1229208) leaving group. researchgate.netresearchgate.net These calculations show that for alkyl phenyl sulfones, steric hindrance at the β-elimination step can raise the energy barrier, potentially leading to the formation of byproducts. researchgate.net The anti-elimination pathway for the adduct formed from 3-nitropyridine and this compound has been computationally modeled, providing relative energies for the intermediates and transition states involved. researchgate.net
| Structure | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Adduct Anion | Initial adduct formed from the addition of the carbanion to 3-nitropyridine. | 0.0 |
| TS1 | Transition state for the first proton transfer. | +16.3 |
| Dianion | Intermediate dianionic structure. | +15.7 |
| TS2 | Transition state for the elimination of the phenylsulfinate group. | +21.4 |
| Products | Final products after elimination. | -31.1 |
The electrochemical window (EW) is a critical parameter for electrolytes used in high-voltage lithium-ion batteries, defining the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. researchgate.net DFT calculations are a key tool for predicting the EW of novel electrolyte components. mdpi.comresearchgate.net Sulfone-based electrolytes are considered promising for high-voltage applications due to their oxidative stability. researchgate.netnih.gov
Computational studies on various sulfone electrolytes, including close analogs of this compound like ethyl methyl sulfone, have been performed using different levels of theory (such as B3LYP and PBE) to calculate their oxidation potentials. researchgate.net These studies demonstrate that the strong electron-withdrawing nature of the sulfone group is crucial for lowering the energy of the Highest Occupied Molecular Orbital (HOMO), which in turn enhances the anodic stability and contributes to a large electrochemical window. researchgate.netnih.gov The accuracy of these predictions can depend significantly on the level of theory and the solvation model used in the calculation. researchgate.net For instance, a study comparing Hartee-Fock (HF), various DFT functionals, and MP2 theory found that the MP2 method combined with a polarizable continuum model (PCM) gave the most accurate predictions for the oxidation potentials of sulfone electrolytes, with a mean deviation from experimental values of less than 0.29 V. researchgate.netnih.gov
| Method | Solvation Model | Mean Absolute Deviation (V) |
|---|---|---|
| HF | PCM | 1.44 |
| PBE | PCM | 0.91 |
| B3LYP | PCM | 0.68 |
| MP2 | PCM | 0.29 |
Analysis of frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic structure and chemical reactivity of this compound. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons and its susceptibility to oxidation, while the LUMO energy relates to its ability to accept electrons and its reduction potential. researchgate.netekb.eg The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comekb.eg
For sulfone-based electrolytes, the HOMO level is of particular interest. The presence of the electron-withdrawing sulfone group effectively lowers the HOMO energy level. researchgate.net This stabilization makes the molecule more resistant to oxidation, which is a primary reason for the wide electrochemical windows observed in sulfones. researchgate.netnih.gov Mulliken charge analysis performed in computational studies on ethyl methyl sulfone indicates that the oxidation process (electron removal) occurs on the sulfone group itself, rather than the alkyl chains. researchgate.netnih.gov In related compounds like ethyl vinyl sulfone, the low-lying LUMO energy level allows the molecule to be reduced before other electrolyte components, forming a stable protective layer on the battery's anode. mdpi.com The HOMO-1 orbital, the next highest occupied molecular orbital, can also play a role in the electronic transitions and reactivity of the molecule. acs.org
The Hartree-Fock (HF) method is a foundational, wavefunction-based ab initio method that provides a starting point for more complex computational models. informahealthcare.com In the HF approximation, each electron is considered to move independently within the average field created by all other electrons and the nuclei. informahealthcare.com While it provides good descriptions of equilibrium molecular geometries, it is known to be less accurate for calculating reaction energies because it does not account for dynamic electron correlation. informahealthcare.comacs.org
Despite its limitations, the Hartree-Fock method has been applied in comparative studies of sulfone compounds. For example, in the systematic evaluation of methods to predict the electrochemical windows of sulfone-based electrolytes, the HF method was used alongside various DFT and post-Hartree-Fock methods to calculate oxidation potentials. researchgate.net This application demonstrates its use as a benchmark for assessing the performance of other computational techniques in the study of molecules structurally related to this compound. researchgate.net
Semi-empirical methods, such as PM3 (Parametric Model number 3), AM1 (Austin Model 1), and MNDO (Modified Neglect of Diatomic Overlap), represent a simplification of Hartree-Fock theory. uni-muenchen.de They are designed to be computationally much faster than ab initio methods by incorporating empirical parameters derived from experimental data to compensate for approximations made in the underlying theory. acs.orguni-muenchen.de These methods are all based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. uni-muenchen.demdpi.com
While useful for rapid calculations on very large molecular systems, the performance of these semi-empirical methods can be limited, especially for certain classes of compounds. acs.org Studies have shown that the accuracy of MNDO, AM1, and PM3 is significantly worse for compounds containing second-row elements, such as sulfur. uni-muenchen.de The description of hypervalent compounds, a category that includes sulfones due to the nature of the sulfur-oxygen bonds, is noted as being particularly problematic for these methods. uni-muenchen.de For instance, a comparative study reported the average errors in calculated heats of formation for a large set of compounds, highlighting the challenges these methods face. dtic.mil
| Method | Standard Compounds (657 total) | Hypervalent Compounds (106 total) |
|---|---|---|
| MNDO | 13.9 | 75.8 |
| AM1 | 12.7 | 83.1 |
| PM3 | 7.8 | 13.6 |
Density Functional Theory (DFT) Calculations
Molecular Modeling and Simulation
Molecular modeling and simulation serve as powerful tools to investigate the structural and energetic landscape of this compound at an atomic level. These computational techniques provide insights that are often complementary to experimental data, allowing for a detailed exploration of the molecule's intrinsic properties.
Analysis of Steric and Electronic Properties
The steric and electronic characteristics of this compound are dictated by the interplay between the ethyl group, the phenyl ring, and the central sulfonyl moiety. The sulfonyl group (SO₂) is strongly electron-withdrawing, which significantly influences the electronic properties of the adjacent phenyl ring. This electronic pull affects the aromatic system's reactivity and its participation in non-covalent interactions.
The ethyl and phenyl groups introduce considerable steric bulk. The spatial arrangement of these groups around the sulfur atom is a critical determinant of the molecule's stable conformations and its ability to interact with other molecules. Computational studies on related aryl sulfones have highlighted how steric factors, such as the out-of-plane rotation of a phenyl group, can govern the stereoselectivity of reactions. cdnsciencepub.com For instance, in reactions involving arynes, the steric bulk of substituents has been shown to override electronic effects in determining regioselectivity. cas.cn The size and orientation of the ethyl group relative to the phenyl ring create a specific steric profile that influences how the molecule packs in a crystal lattice and approaches reactants in a chemical reaction.
Theoretical calculations, such as ab initio molecular orbital (MO) calculations, can quantify these properties. researchgate.net Analysis of frontier molecular orbitals (HOMO and LUMO) reveals regions of high and low electron density, predicting sites susceptible to electrophilic or nucleophilic attack. bohrium.comtandfonline.com The distribution of electrostatic potential on the molecular surface can be mapped to visualize electron-rich and electron-poor regions, providing a guide to the molecule's interactive capabilities.
Conformational Analysis
Conformational analysis of this compound involves identifying the molecule's stable three-dimensional structures (rotamers) and the energy barriers between them. The rotation around the C-S and S-C bonds is key to its conformational flexibility. Computational methods, like ab initio MO calculations at various levels of theory (e.g., MP2/6-311G(d,p)//MP2/6-31G(d)), are employed to explore the conformational energy landscape. researchgate.net
For analogous alkyl phenyl sulfones, studies have revealed a preference for folded conformations where the alkyl and phenyl groups are in a gauche or synclinal orientation. researchgate.netcdnsciencepub.com Specifically, a rotamer where the alkyl group is synclinal to the phenyl group (Ph–C–S–R torsion angle of approximately 60°) has been identified as the most stable conformation for several alkyl 1-phenylethyl sulfones. researchgate.net This preference is often attributed to stabilizing weak non-covalent interactions, such as CH/π hydrogen bonds between the alkyl group and the phenyl ring's π-system. researchgate.net
Systematic conformer generation, using tools like Confab, can be employed to explore the potential low-energy conformations. researchgate.net For a related phenyl sulfone, such analysis showed that low-energy conformers featured specific distances between functional groups, with shorter distances often incurring an energy penalty. researchgate.net In the case of this compound, it is expected that the most stable conformers balance the steric repulsion between the ethyl and phenyl groups with attractive intramolecular forces.
Intermolecular and Intramolecular Interactions
Theoretical calculations and single-crystal X-ray diffraction studies on molecules containing the this compound moiety have confirmed the significance of various non-covalent interactions in stabilizing both molecular conformation (intramolecular) and crystal packing (intermolecular). figshare.commdpi.com These weak forces include lone pair-pi (lp···π), hydrogen-pi (H···π), and pi-pi (π···π) stacking interactions. mdpi.compreprints.orgresearchgate.net
Intramolecular Interactions: In derivatives containing the this compound group, intramolecular interactions are crucial for defining the molecular shape. mdpi.com For example, a lone pair from a sulfonyl oxygen can interact with the π-system of an adjacent aromatic ring (lp···π interaction), influencing the orientation of the sulfone group. mdpi.compreprints.org Similarly, an H···π contact can occur between a proton on one part of the molecule and a π-system on another, limiting the free rotation of the this compound moiety. figshare.com
Intermolecular Interactions: These interactions govern the supramolecular assembly of molecules in the solid state. The this compound group can participate in various intermolecular contacts. Studies on related structures show that the sulfonyl group's oxygen atoms can act as hydrogen bond acceptors, while the phenyl ring can engage in π···π stacking. preprints.orgresearchgate.net The ethylphenylsulfone moiety has been shown to stabilize intermolecular lone pair···π (S–O···π(phenyl)) and H···π contacts in certain crystal structures. figshare.com The specific nature of these interactions can be influenced by the presence of other functional groups, leading to the formation of complex supramolecular structures like dimers and tetramers. mdpi.comresearchgate.netpreprints.org
| Interaction Type | Description | Example Distance (Å) | Reference |
| lp···π (intramolecular) | A lone pair from a sulfonyl oxygen interacts with a π-system within the same molecule. | 3.416 | mdpi.com |
| H···π (intramolecular) | A hydrogen atom interacts with a π-system within the same molecule. | 3.791 | mdpi.compreprints.org |
| lp···π (intermolecular) | A lone pair from a sulfonyl oxygen interacts with a π-system of a neighboring molecule. | 3.347 | mdpi.compreprints.org |
| π···π Stacking | Interaction between the π-orbitals of adjacent phenyl rings. | - | preprints.org |
Prediction of Reactivity and Selectivity
Computational chemistry provides powerful predictive tools for understanding the reactivity and selectivity of this compound in various chemical transformations. By modeling reaction pathways and transition states, it is possible to anticipate chemical behavior.
Studies on iridium-catalyzed hydrogen isotope exchange reactions have created quantitative scales for the directing ability of various functional groups. rsc.org In this context, mthis compound, a close analog of this compound, was found to be among the least reactive substrates, indicating that the phenyl sulfone group is a relatively weak directing group in this specific catalytic system. rsc.org This low reactivity suggests a high activation barrier for the C-H activation step at the phenyl ring.
DFT calculations can be used to model the reaction pathways of this compound with other reagents. For instance, mechanistic studies of the Vicarious Nucleophilic Substitution (VNS) reaction of 3-nitropyridine with this compound have been elucidated using DFT, revealing the structures of intermediates and the pathways for elimination. researchgate.net Such models help explain why certain products are formed and predict the feasibility of different reaction outcomes.
The selectivity of reactions involving sulfones can also be predicted. The high selectivity of vinyl sulfones over acrylates in thiol-Michael addition reactions has been demonstrated experimentally and is amenable to computational investigation. researchgate.net In asymmetric catalysis, computational docking and modeling can predict how a substrate containing a phenyl sulfone moiety will bind to a catalyst's active site, thereby predicting the enantioselectivity of the reaction. researchgate.netnih.gov For example, enantioconvergent hydrogenation of a phenyl sulfone has been achieved with high enantiomeric excess, a result that can be rationalized through computational modeling of the catalyst-substrate interactions. diva-portal.org
Kinetic Modeling and Thermodynamic Studies
Kinetic and thermodynamic parameters are essential for understanding reaction rates and equilibria. Computational methods, often combined with experimental techniques like Differential Scanning Calorimetry (DSC), allow for a detailed analysis of reactions involving sulfone-containing compounds. researchgate.net
Kinetic models, such as the autocatalytic model developed by Kamal, can be used to describe complex reaction kinetics, like those in polymerization processes involving sulfones. researchgate.netnih.gov These models use rate constants derived from fitting experimental data to describe the reaction rate as a function of conversion and temperature. acs.org For the photopolymerization of systems containing ethyl vinyl sulfone, kinetic modeling has been used to determine key rate parameters and simulate the effect of variables like light intensity and reactant concentrations. nih.gov
Thermodynamic studies provide information on the stability of reactants, products, and intermediates. DFT calculations are widely used to determine thermochemical parameters such as enthalpy, entropy, and Gibbs free energy for different species and reaction pathways. researcher.lifemdpi.com Studies on the thermal decomposition of various sulfones show that stability is highly dependent on the chemical environment of the sulfone group. researchgate.net While acyclic aliphatic and aromatic sulfones often decompose at high temperatures (>350 °C), the decomposition mechanism can be elucidated through computational analysis of bond dissociation energies and potential reaction pathways. researchgate.net
Reaction Energy Calculations
Calculating the energy changes that occur during a chemical reaction is a cornerstone of computational chemistry. These calculations are vital for determining whether a reaction is thermodynamically favorable (exothermic or endothermic) and for estimating its activation energy.
Quantum-chemical methods, particularly Density Functional Theory (DFT), are frequently used to compute reaction energies. acs.orgrsc.org For example, the reaction energies for the addition of thiols to various substituted vinyl sulfones have been systematically calculated to identify compounds that react nearly thermoneutrally, which is desirable for creating reversible covalent bonds. rsc.org Similarly, DFT calculations have been employed to estimate the energy changes associated with the ring-opening reactions of sulfolene derivatives, helping to explain why certain polymerization pathways are not observed. mdpi.com
The energy profile of a reaction, including the energies of reactants, transition states, and products, can be calculated to determine the activation energy (Ea). This was done for the condensation reaction between 2-((4-aminophenyl)sulfonyl)ethyl hydrogen sulfate (B86663) and alendronic acid, where DFT calculations revealed the energy barrier for the reaction. acs.org For the E2 elimination reaction, computational models have been used to calculate nonbonded interactions and determine minimum-energy trajectories for the approach of a base, providing insight into steric effects on the reaction energy. acs.org
Transition State Theory Applications
Transition State Theory (TST) serves as a fundamental framework in computational chemistry for understanding and quantifying the kinetics of chemical reactions. For this compound, theoretical studies employing TST, often in conjunction with Density Functional Theory (DFT), have been instrumental in elucidating reaction mechanisms, particularly in reactions involving elimination and nucleophilic substitution. These studies calculate the potential energy surface of a reaction, identifying the low-energy path from reactants to products, which proceeds through a high-energy transition state structure. The energy barrier at this transition state (the activation energy) is the primary determinant of the reaction rate.
One key area of study has been the Vicarious Nucleophilic Substitution (VNS) reaction, where carbanions derived from alkyl phenyl sulfones react with electron-deficient aromatic compounds. researchgate.net Computational modeling of the reaction between the carbanion of this compound and 3-nitropyridine has provided detailed mechanistic insights. researchgate.netresearchgate.net In this process, the reaction proceeds through the formation of an intermediate adduct, followed by a β-elimination step where the phenylsulfinate group acts as the leaving group. researchgate.net DFT calculations have been used to map the energy profiles of this multi-step reaction. These models show that for the this compound-derived carbanion, the transition state for the initial addition to the nitroarene is followed by a subsequent, and often rate-determining, transition state for the β-elimination of benzenesulfinic acid. researchgate.net The calculated relative energies of these transition states help to explain reaction outcomes and the formation of byproducts. researchgate.net
Theoretical investigations have also explored why sulfones, in general, are reluctant to undergo thermal intramolecular elimination (Ei) reactions compared to analogous sulfoxides. unl.edu High-level ab initio calculations on model sulfones indicate that these reactions require very high temperatures due to a high activation enthalpy. acs.orgresearchgate.net The transition state for a sulfone Ei reaction involves a cyclic five-membered ring where a sulfonyl oxygen atom abstracts a β-hydrogen, leading to the elimination of an alkene and a sulfinic acid. unl.eduwikipedia.org Calculations predict that the energy barrier for this process in simple sulfones is substantial. unl.eduacs.org For instance, studies on the pyrolysis of methyl 2-phenylethyl sulfone to form styrene (B11656) showed a significant activation enthalpy, confirming the high thermal stability of the C-S bond and the high energy of the corresponding transition state. acs.orgresearchgate.net
The data derived from these theoretical studies, particularly the activation energies, are crucial for predicting reaction feasibility and kinetics.
Table 1: Calculated Activation Energies for Reactions Involving Sulfones
| Reaction / Process | Substrate | Computational Method | Calculated Activation Parameter | Value (kcal/mol) | Reference |
| Vicarious Nucleophilic Substitution | This compound + 3-nitropyridine | DFT | Relative Energy of Transition State | Not explicitly quantified in search results | researchgate.net |
| Thermal Elimination (Pyrolysis) | Methyl 2-phenylethyl sulfone | Ab initio | ΔH‡ (Activation Enthalpy) | Lower than 53.5 | acs.orgresearchgate.net |
| Thermal Elimination (Pyrolysis) | Methyl 3-phenylpropyl sulfone | Ab initio | ΔH‡ (Activation Enthalpy) | 53.5 | acs.orgresearchgate.net |
This table compiles data from theoretical studies on sulfone reactivity. While direct transition state energy values for this compound were not available in the provided search results, data for closely related structures involved in similar reaction types are presented to illustrate the application of TST.
Applications of Ethyl Phenyl Sulfone in Organic Synthesis
Building Block in Complex Molecule Synthesis
Ethyl phenyl sulfone serves as a crucial building block in the assembly of intricate molecular architectures. chemimpex.comwordpress.comontosight.ai Its utility stems from its capacity to introduce specific functional groups and to participate in a variety of bond-forming reactions.
A key application of this compound in organic synthesis is as a source for the introduction of both a phenyl group and a sulfone functional group into target molecules. guidechem.com The sulfone group, being a strong electron-withdrawing group, can activate adjacent positions for various chemical transformations. iomcworld.com The phenyl group, a common scaffold in many organic compounds, can be incorporated simultaneously. This dual functionality makes this compound an efficient building block for creating molecules with specific electronic and steric properties.
This compound is a valuable precursor in the synthesis of sulfonamides and other sulfonyl derivatives. chemimpex.com Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. wikipedia.org The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. wikipedia.org While this compound itself is not a sulfonyl chloride, it can be converted into derivatives that are suitable for such reactions. For instance, the related phenyl vinyl sulfone can be used to synthesize a variety of sulfone derivatives. acs.org Additionally, the sulfone moiety can be modified to create other important functional groups. thieme-connect.com The synthesis of primary sulfonamides can be achieved through various methods, including the reaction of sulfonyl chlorides with ammonia (B1221849) or the use of sulfinate salts with an electrophilic nitrogen source. acs.org
The sulfone group in this compound plays a pivotal role in the construction of new carbon-carbon and carbon-heteroatom (C-X) bonds. wordpress.com The electron-withdrawing nature of the sulfone moiety facilitates the deprotonation of the α-carbon, generating a carbanion that can act as a nucleophile in various reactions. thieme-connect.com This reactivity allows for the formation of C-C bonds through reactions with electrophiles like alkyl halides or carbonyl compounds. dicp.ac.cngoogle.com
Furthermore, sulfones are excellent partners in transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. wordpress.comdicp.ac.cn For instance, the coupling of sulfone derivatives with Grignard reagents, catalyzed by palladium complexes, provides a route to construct new carbon-carbon bonds. dicp.ac.cn The Julia-Kocienski olefination, a well-established method for forming carbon-carbon double bonds, utilizes phenyl sulfones as key reagents. nih.gov
The versatility of sulfones extends to their participation in radical cross-coupling reactions, offering an alternative to traditional two-electron coupling methods for constructing sp2-sp3 carbon-carbon bonds. wordpress.com
Role as a Reagent or Solvent in Synthetic Transformations
Beyond its role as a building block, this compound and its derivatives can also function as reagents or solvents in synthetic transformations. guidechem.com For example, phenyl vinyl sulfone, a close relative, is a widely used reagent in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds. smolecule.comorgsyn.orgsigmaaldrich.com It serves as an excellent Michael acceptor, reacting with a variety of nucleophiles. orgsyn.org The sulfone group's ability to stabilize adjacent carbanions makes these compounds useful reagents for introducing specific functional groups. thieme-connect.com In some instances, sulfone compounds can be used as solvents due to their stability and ability to dissolve a range of organic molecules. guidechem.comjchemrev.com
Synthesis of Natural Products and Drug Intermediates
The synthetic utility of this compound is highlighted by its application in the total synthesis of natural products and the preparation of key intermediates for pharmaceuticals. chemimpex.comontosight.ai The ability to construct complex carbon skeletons and introduce specific functionalities makes it a valuable tool for synthetic chemists in these fields. mdpi.com
A notable example of the application of this compound is in the synthesis of (±)-α-multistriatin. sigmaaldrich.cnsigmaaldrich.com α-Multistriatin is a component of the aggregation pheromone of the European elm bark beetle. rsc.org The synthesis of this natural product demonstrates the utility of this compound as a starting material or key intermediate in a multi-step synthetic sequence.
Late-Stage Functionalization
Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late point in their synthesis. This approach provides a streamlined path to creating structural analogs of biologically active compounds, facilitating the exploration of structure-activity relationships. This compound and its derivatives have emerged as valuable reagents in LSF, particularly through reactions involving sulfonyl radicals and functionalization of aromatic systems.
A copper-catalyzed three-component coupling reaction provides a method for the late-stage functionalization of bioactive natural products. nsf.gov This protocol enables the difunctionalization of styrenes with methyl thiosulfonates (as a sulfonyl radical source) and arylboronic acids, producing 2,2-diarylethylsulfone derivatives. nsf.gov The reaction conditions are mild, making them suitable for complex molecules like cromaril, estrone, and tocol (B1682388) derivatives, which were functionalized in yields ranging from 40-52%. nsf.gov The process is believed to proceed through a copper-catalyzed radical relay pathway involving sulfonyl radicals. nsf.gov
Another approach involves the denitrative functionalization of nitroarenes. The carbon-nitro group bond is relatively inert, which permits modifications late in a synthetic sequence. researchgate.net Research has shown that this compound can react with compounds like 3-nitropyridine (B142982), demonstrating its utility in modifying heterocyclic aromatic systems. researchgate.net This type of reaction is advantageous as it avoids the use of aryl halides, potentially simplifying synthetic routes and improving atom economy. researchgate.net
Furthermore, photocatalysis offers a modern strategy for LSF by converting sulfonamides into sulfonyl radical intermediates under mild, metal-free conditions. nih.gov While many sulfonamides have low redox potentials that make direct reduction difficult, they can be activated to facilitate the generation of sulfonyl radicals. nih.gov These radicals can then be combined with various alkene fragments, expanding the possibilities for modifying complex pharmaceutical compounds. nih.gov
Table 1: Examples of Late-Stage Functionalization Reactions
| Starting Material Class | Reagent/Catalyst System | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Bioactive Alkenes (e.g., Estrone) | Methyl Thiosulfonate / CuI / Arylboronic Acid | 2,2-Diarylethylsulfones | Mild conditions suitable for complex natural products. | nsf.gov |
| Nitroarenes (e.g., 3-Nitropyridine) | This compound / Base | Functionalized Pyridines | Avoids use of aryl halides, improving step economy. | researchgate.net |
| Pharmaceutically Relevant Sulfonamides | Aldehyde Activator / Photocatalyst / Alkenes | Functionalized Sulfones | Metal-free access to sulfonyl radicals for C-C bond formation. | nih.gov |
Application in C-Nucleoside Synthesis
C-Nucleosides are analogs of naturally occurring N-nucleosides where the nitrogen of the heterocyclic base is replaced by a carbon atom, forming a carbon-carbon bond between the sugar moiety and the base. researchgate.net This structural change makes C-nucleosides resistant to enzymatic and acid-catalyzed hydrolysis, a property that has generated significant interest in their potential as therapeutic agents. researchgate.net Phenyl vinyl sulfone, a derivative readily accessible from this compound precursors, plays a significant role in modern synthetic routes to these compounds.
A key strategy for synthesizing C-nucleosides involves the radical coupling of a sugar-derived radical with a heterocyclic compound. oup.com In one such method, a radical is generated from a 2-deoxy-D-ribofuranosyl derivative and subsequently reacted with phenyl vinyl sulfone. oup.compsu.edu This addition reaction is a crucial step in building the carbon framework required for the final C-nucleoside. psu.edu For instance, cyclobutyl radicals have been shown to react with phenyl vinyl sulfone as a preliminary step toward the synthesis of cyclobutyl C-nucleosides, which are analogs of antiviral agents like oxetanocins. psu.edu
The advantages of these radical-based methods include shorter synthetic routes from common sugars like 2-deoxy-D-ribose, straightforward deprotection steps, and applicability to a wide variety of heteroaromatic bases. oup.com
Table 2: Key Reactions in Phenyl Vinyl Sulfone-Mediated C-Nucleoside Synthesis
| Radical Source | Michael Acceptor | Reaction Type | Intermediate Formed | Application | Reference |
|---|---|---|---|---|---|
| 2-Deoxy-D-ribofuranosyl derivative | Phenyl Vinyl Sulfone | Radical Addition | Ribofuranosyl this compound adduct | Synthesis of 2'-deoxy-C-nucleosides | oup.com |
| Cyclobutyl carboxylic acid derivative | Phenyl Vinyl Sulfone | Radical Addition | Cyclobutyl this compound adduct | Synthesis of carbocyclic C-nucleoside analogues | psu.edu |
Development of Peptidyl Vinyl Sulfone Derivatives
Peptidyl vinyl sulfones are recognized as potent inhibitors of cysteine proteases, a class of enzymes implicated in a range of diseases including malaria and Chagas disease. acs.orgnih.gov The vinyl sulfone moiety acts as a Michael acceptor, forming a covalent bond with the active site cysteine residue of the protease. wikipedia.org this compound serves as a foundational building block for creating the vinyl sulfone pharmacophore.
A direct route to vinyl sulfones involves the reaction of the dianion of this compound. tandfonline.com This dianion, generated by treating this compound with two equivalents of n-butyllithium, can be reacted with aldehydes. tandfonline.com Subsequent elimination reactions, such as a Horner-Wadsworth-Emmons olefination, can then be performed in a one-pot synthesis to yield α-methyl substituted vinyl sulfones. tandfonline.com For example, reaction with benzaldehyde (B42025) produced the corresponding vinyl sulfone in 84% yield. tandfonline.com
This methodology has been extended to the enantioselective synthesis of more complex γ-amino vinyl sulfones. acs.orgnih.gov These syntheses often employ a Horner-Wadsworth-Emmons olefination between a protected α-amino aldehyde and a phosphonate (B1237965) reagent like diethyl ((phenylsulfonyl)methyl)phosphonate. acs.orgnih.gov The resulting chiral amino vinyl sulfones are key intermediates that can be coupled with peptide backbones to create potent peptidyl vinyl sulfone inhibitors. acs.orgnih.gov For example, this strategy was successfully used to synthesize derivatives of K11002, an inhibitor of the Chagas disease protease, and to create artemisinin-dipeptidyl vinyl sulfone hybrids with potent antimalarial activity. acs.orgnih.gov
The vinyl sulfone precursors can also be isomerized to the corresponding allyl sulfones, another class of protease inhibitors. tandfonline.com This conversion highlights the versatility of the vinyl sulfone scaffold in developing diverse enzyme inhibitors. tandfonline.com
Table 3: Synthesis of Vinyl Sulfone Derivatives from this compound
| Starting Material | Key Reagents | Intermediate | Product | Application | Reference |
|---|---|---|---|---|---|
| This compound | n-BuLi, Benzaldehyde, Diethyl Chlorophosphate | 1,1-dilithiosulfone | α-Methyl Vinyl Sulfone | Synthesis of vinyl sulfones | tandfonline.com |
| Trityl protected α-phenyl-α-amino aldehyde | Diethyl ((phenylsulfonyl)methyl)phosphonate | γ-Phenyl-γ-amino vinyl sulfone | Peptidyl Phenyl Vinyl Sulfone | Cysteine protease inhibitors | acs.orgnih.gov |
Biological Activity and Biomedical Research Involving Ethyl Phenyl Sulfone Scaffold
Role in Pharmaceutical Development
Ethyl phenyl sulfone and its parent phenyl sulfone structure are key building blocks in the synthesis of complex pharmaceutical compounds and can directly contribute to the therapeutic profile of a drug molecule. chemimpex.comguidechem.com The sulfone group is a prominent feature in a number of biologically active molecules, highlighting its importance in medicinal chemistry. thieme-connect.com
This compound is widely utilized as a chemical intermediate in the production of pharmaceuticals. chemimpex.com Its stability and reactivity make it a valuable component in organic synthesis, particularly for creating more complex molecules. chemimpex.com For example, the sulfone group is a core component of drugs developed for treating conditions like inflammation and hypertension. chemimpex.com
A notable application is in the synthesis of Eletriptan, a medication used for treating migraines. google.com In one of the key steps of its synthesis, a Heck reaction is employed between an indole (B1671886) derivative and phenyl vinyl sulfone, a close analogue of this compound, to construct the carbon skeleton of the final drug molecule. google.com This highlights the role of the phenyl sulfone moiety as a crucial reactant in building complex, therapeutically important structures. The general utility of sulfones as synthetic intermediates is well-established, with applications in the preparation of a wide range of biologically significant compounds. thieme-connect.cominnovareacademics.in
The incorporation of the this compound structure into a drug's design is not merely for synthesis facilitation; the sulfone group itself can be a critical pharmacophore that contributes to the molecule's therapeutic effects. guidechem.com The physicochemical properties of the sulfone group, including its ability to act as a hydrogen bond acceptor, can enhance a molecule's interaction with biological targets. mdpi.com
Derivatives containing the sulfone moiety have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimalarial, and antimicrobial properties. innovareacademics.inresearchgate.net For instance, in a study of 2-aminobenzimidazole (B67599) derivatives, the presence of a phenyl sulfone group was found to be a key factor in the antiproliferative activity of the compounds, with copper(II) complexes of the phenyl sulfone derivative showing the highest efficacy. mdpi.com This suggests that the sulfone functional group plays a direct role in the biological action of these molecules.
Antimicrobial Properties and Mechanisms of Action
The this compound scaffold is a component of various compounds investigated for their antimicrobial properties. guidechem.com Sulfone derivatives, in general, have been widely studied and have shown promise as antibacterial and antifungal agents. innovareacademics.inresearchgate.netontosight.aibohrium.com
Research into new classes of sulfone derivatives has revealed significant antimicrobial potential. bohrium.com In one study, a series of 1,3,4-oxadiazole (B1194373) derivatives bearing different sulfonyl groups were synthesized and tested against plant pathogenic bacteria. The results indicated that compounds with an ethyl-sulfonyl group possessed potent antibacterial activity, close to, but slightly less effective than, their methyl-sulfonyl counterparts. mdpi.com This demonstrates the direct contribution of the ethyl sulfone moiety to the antimicrobial profile.
The mechanism of action for antimicrobial sulfone derivatives can vary. Some studies suggest that these compounds may function by disrupting the bacterial cell membrane. For example, certain pyridinium-decorated derivatives are thought to cause cell death by increasing membrane permeability, leading to the leakage of intracellular contents. bohrium.com Other research has focused on the ability of sulfone-containing molecules to inhibit essential bacterial enzymes, thereby halting growth and proliferation. innovareacademics.inresearchgate.net
| Compound | R1 Group | R2 Group | EC50 (μg/mL) vs X. oryzae | EC50 (μg/mL) vs R. solanacearum | Reference |
|---|---|---|---|---|---|
| 5I-1 | 4-F-phenoxymethyl | Methyl | 0.45 | 1.97 | mdpi.com |
| 5I-2 | 4-Cl-phenoxymethyl | Methyl | 1.44 | 13.42 | mdpi.com |
| 5I-4 | 4-CH3-phenoxymethyl | Methyl | 0.72 | 20.51 | mdpi.com |
| 5I-7 | 4-F-phenoxymethyl | Ethyl | 0.52 | 7.75 | mdpi.com |
Enzyme Inhibition Studies
The phenyl sulfone core is a key structural motif in the design of inhibitors for several classes of enzymes, owing to its specific chemical properties that allow for targeted interaction with enzyme active sites.
Phenyl vinyl sulfone (PVS) and related aryl vinyl sulfones have been identified as potent, irreversible inhibitors of protein tyrosine phosphatases (PTPs). nih.gov PTPs are a family of enzymes that play a crucial role in cellular signaling, and their dysregulation is linked to diseases like cancer and diabetes. researchgate.net
PVS acts as a phosphotyrosine mimetic, allowing it to bind to the active site of PTPs. nih.govresearchgate.net The inactivation mechanism involves a Michael addition reaction, where the catalytic cysteine residue in the PTP active site attacks the terminal carbon of the vinyl group. nih.govresearchgate.net This forms a stable, covalent thioether linkage between the inhibitor and the enzyme, leading to irreversible inactivation. nih.gov Studies have shown that PVS and phenyl vinylsulfonate (PVSN) effectively inhibit a range of PTPs, including PTP1B, YopH, and VHR, while showing little effect on other enzymes like cysteine proteases. nih.gov Similarly, sulfone analogues of naphthoquinone have demonstrated the ability to selectively and irreversibly inactivate PTP1B. nih.gov
Peptidyl vinyl sulfones, particularly those with a phenyl group, are a well-established class of potent inhibitors of cysteine proteases. rsc.orginnovareacademics.in A significant area of research has been their application as antimalarial agents through the inhibition of falcipain-2, a key cysteine protease of the malaria parasite Plasmodium falciparum. acs.orgnih.govacs.org Falcipain-2 is crucial for the parasite's life cycle, as it is involved in the degradation of host hemoglobin. nih.govresearchgate.net
The mechanism of inhibition is the irreversible covalent modification of the active site cysteine. rsc.org The vinyl sulfone moiety acts as a Michael acceptor for the active site cysteinate anion, leading to the formation of a stable thioether bond and rendering the enzyme inactive. rsc.org Structure-activity relationship studies have shown that peptidyl phenyl vinyl sulfones are among the most potent inhibitors of both falcipain-2 and the development of P. falciparum in culture, with some compounds showing activity in the low nanomolar range. nih.govresearchgate.net Hybrid molecules combining the dipeptidyl vinyl sulfone core with artemisinin (B1665778) have also been synthesized and shown to have potent in vitro inhibition of falcipain-2 and strong anti-parasiticidal efficacy. acs.orgnih.gov
| Compound | Falcipain-2 Inhibition (IC50, nM) | P. falciparum Growth Inhibition (EC50, nM) | Reference |
|---|---|---|---|
| Hybrid 33 | 15.4 ± 2.1 | 1.5 ± 0.2 | acs.orgnih.gov |
| Hybrid 34 | 20.1 ± 1.8 | 1.8 ± 0.3 | acs.orgnih.gov |
| Hybrid 35 | 11.2 ± 1.5 | 2.1 ± 0.4 | acs.orgnih.gov |
| Artemisinin (Control) | - | 12.5 ± 1.1 | acs.orgnih.gov |
Q & A
Q. What are the established methods for synthesizing ethyl phenyl sulfone, and what critical reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or Michael addition reactions. For example, phenyl vinyl sulfone can act as a Michael acceptor in reactions with enolates under anhydrous conditions, yielding this compound derivatives (74–82% yields). Key conditions include cryogenic temperatures (−78°C to 0°C), anhydrous solvents (e.g., THF), and strict water exclusion to avoid polymerization . Physical properties include a melting point of 35–40°C and a density of 1.1410 g/cm³ at 20°C .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Gas Chromatography (GC) : Used to monitor reaction progress and quantify residual reactants (e.g., phenyl tosylate) and products (sulfones, phenols) using flame ionization detection (FID) .
- NMR Spectroscopy : Confirms structural identity via ¹H and ¹³C signals in CDCl₃, particularly for verifying sulfone group integration and substituent positions .
- HPLC-DAD : Detects impurities and quantifies yields in complex mixtures, often paired with external calibration curves .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Safety glasses (EN166 or NIOSH-certified) and nitrile gloves inspected for integrity prior to use .
- Ventilation : Use fume hoods for reactions involving volatile intermediates or toxic byproducts (e.g., CEES analogs) .
- Waste Disposal : Contaminated gloves/reactants must follow institutional hazardous waste guidelines .
Q. How do solubility and stability of this compound vary under different solvent systems?
this compound is sparingly soluble in polar protic solvents (e.g., water) but dissolves readily in aprotic solvents like THF or toluene. Stability is compromised in acidic/basic conditions, leading to sulfone group hydrolysis. Storage recommendations include airtight containers at 4°C to prevent oxidative degradation .
Q. What are common impurities in this compound synthesis, and how are they mitigated?
- Polymeric Byproducts : Arise from trace water during enolate reactions; mitigated by molecular sieves or rigorous solvent drying .
- Unreacted Tosylates : Removed via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and stereochemical studies?
Kinetic studies of Grignard reactions with phenyl tosylate reveal second-order dependence on sulfonate and nucleophile concentrations. Stereochemical outcomes (e.g., diastereomer ratios in cycloadditions) are analyzed via NMR or chiral HPLC . For example, Michael additions with phenyl vinyl sulfone show temperature-dependent enantioselectivity, with cryogenic conditions favoring kinetic control .
Q. What computational approaches predict the electronic and steric effects of substituents on this compound’s reactivity?
Density Functional Theory (DFT) calculations assess how substituents (e.g., 4-nitrophenyl, benzyl) modulate sulfone electrophilicity. Electron-withdrawing groups enhance reactivity in thiol-addition reactions, while steric bulk reduces conversion rates. These models guide the design of sulfone-based probes for covalent inhibitors .
Q. How should researchers resolve contradictions in reported reaction yields or selectivity data?
- Methodological Scrutiny : Compare solvent purity (e.g., anhydrous vs. wet THF), catalyst loadings, and temperature profiles across studies .
- Statistical Validation : Use ANOVA or t-tests to evaluate reproducibility in triplicate experiments .
- Peer Consultation : Cross-validate findings with researchers using similar protocols (e.g., enolate generation techniques) .
Q. What strategies optimize this compound’s utility in multi-step syntheses of bioactive compounds?
- Protecting Group Compatibility : Sulfones tolerate LiAlH₄ reductions and Pd-catalyzed couplings, enabling sequential functionalization .
- Flow Chemistry : Continuous-flow platforms improve safety and scalability for reactions involving toxic intermediates (e.g., CEES neutralization) .
Q. How does this compound’s stability under photolytic or thermal conditions impact its applications?
this compound exhibits UV stability (λ > 300 nm) but decomposes above 200°C, limiting high-temperature applications. Photodegradation studies using Rose Bengal sensitizers show negligible decomposition under visible light, supporting its use in photostable materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
